Ethyl 2-[4-[(5-methyl-2-thiophen-3-yl-1,3-oxazol-4-yl)methyl]morpholin-3-yl]acetate
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Overview
Description
Ethyl 2-[4-[(5-methyl-2-thiophen-3-yl-1,3-oxazol-4-yl)methyl]morpholin-3-yl]acetate is a complex organic compound that features a thiophene ring, an oxazole ring, and a morpholine ring. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of multiple heterocyclic rings in its structure suggests that it may exhibit a range of biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[4-[(5-methyl-2-thiophen-3-yl-1,3-oxazol-4-yl)methyl]morpholin-3-yl]acetate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of α-hydroxy ketones with amides in the presence of dehydrating agents.
Formation of the Morpholine Ring: The morpholine ring can be synthesized by the reaction of diethanolamine with sulfuric acid.
Coupling Reactions: The final step involves coupling the thiophene, oxazole, and morpholine rings through a series of nucleophilic substitution reactions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[4-[(5-methyl-2-thiophen-3-yl-1,3-oxazol-4-yl)methyl]morpholin-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazole ring can be reduced to form oxazolidines.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include alkyl halides and acyl chlorides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Oxazolidines.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
Ethyl 2-[4-[(5-methyl-2-thiophen-3-yl-1,3-oxazol-4-yl)methyl]morpholin-3-yl]acetate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Material Science: It is explored for its use in organic semiconductors and light-emitting diodes.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of Ethyl 2-[4-[(5-methyl-2-thiophen-3-yl-1,3-oxazol-4-yl)methyl]morpholin-3-yl]acetate involves its interaction with specific molecular targets:
Enzyme Inhibition: It may inhibit enzymes involved in inflammatory pathways.
Receptor Binding: It may bind to specific receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Such as Tipepidine and Tioconazole.
Oxazole Derivatives: Such as Oxaprozin and Oxacillin.
Morpholine Derivatives: Such as Morphine and Mirtazapine.
Uniqueness
Ethyl 2-[4-[(5-methyl-2-thiophen-3-yl-1,3-oxazol-4-yl)methyl]morpholin-3-yl]acetate is unique due to its combination of three different heterocyclic rings, which may confer a broader range of biological activities compared to compounds with only one or two such rings .
Properties
IUPAC Name |
ethyl 2-[4-[(5-methyl-2-thiophen-3-yl-1,3-oxazol-4-yl)methyl]morpholin-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4S/c1-3-22-16(20)8-14-10-21-6-5-19(14)9-15-12(2)23-17(18-15)13-4-7-24-11-13/h4,7,11,14H,3,5-6,8-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHHBCKGNROVUFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1COCCN1CC2=C(OC(=N2)C3=CSC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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